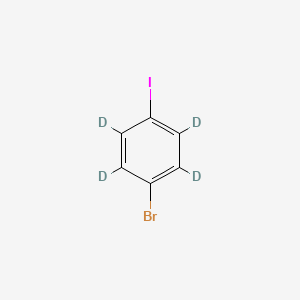

4-Bromoiodobenzene-d4

Description

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUXODGPMAHRL-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])I)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoiodobenzene-d4: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of 4-Bromoiodobenzene-d4. This deuterated aromatic halide is a valuable tool in modern chemical research and drug development, primarily utilized as an internal standard for quantitative analysis and as a building block in complex organic synthesis.

Core Chemical Properties and Specifications

This compound is the deuterated analogue of 4-bromoiodobenzene, where the four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical techniques.

| Property | Specification |

| Chemical Name | This compound |

| Synonym(s) | 4-Iodobromobenzene-d4 |

| CAS Number | 1147565-46-5 |

| Molecular Formula | C₆D₄BrI |

| Molecular Weight | 286.93 g/mol |

| Isotopic Enrichment | ≥ 97 atom % D[1] |

| Chemical Purity | ≥ 98%[1] |

| Appearance | Solid |

| Storage | Store at 4°C, protect from light. |

| Stability | Stable under recommended storage conditions.[1] |

Note: Some physical properties, such as melting and boiling points, are often reported for the non-deuterated analogue (CAS 589-87-7) and are expected to be very similar for the deuterated version.

| Physical Property (of non-deuterated 4-Bromoiodobenzene) | Value |

| Melting Point | 89-91 °C[2] |

| Boiling Point | 120-122 °C at 14 mmHg[2] |

| Solubility | Insoluble in water.[2] |

Safety and Handling

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed.[3] |

| Skin Irritation | Causes skin irritation.[3] |

| Eye Irritation | Causes serious eye irritation.[3] |

| Respiratory | May cause respiratory irritation.[3] |

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

Use only in a well-ventilated area.[4]

-

Avoid breathing dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Store in a cool, dry, and well-ventilated place, away from light.[4]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several scientific domains:

-

Internal Standard for Quantitative Analysis: Due to its distinct mass and similar chemical behavior to non-deuterated analogues, it is an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of target analytes.

-

Organic Synthesis: this compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The iodine is more reactive in palladium-catalyzed reactions like the Sonogashira and Suzuki couplings, enabling sequential reactions at the two different halogenated positions. This is particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Experimental Protocols

While specific experimental protocols should be optimized for individual applications, the following provides a general framework for the use of this compound in common procedures.

Use as an Internal Standard in GC-MS Analysis

Objective: To quantify an analyte of interest in a sample matrix using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, dichloromethane).

-

Prepare a series of calibration standards containing known concentrations of the analyte of interest.

-

Spike each calibration standard and the unknown samples with a fixed amount of the this compound stock solution.

-

-

Sample Preparation:

-

Perform necessary extraction and cleanup steps for the sample matrix to isolate the analyte of interest.

-

Add the internal standard solution to the final extract before analysis.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Develop a suitable GC method to achieve good chromatographic separation of the analyte and the internal standard.

-

Operate the mass spectrometer in a mode that allows for the detection and quantification of characteristic ions for both the analyte and this compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by using the measured peak area ratio and the calibration curve.

-

Sonogashira Coupling Reaction

Objective: To perform a selective cross-coupling reaction at the iodo-position of this compound with a terminal alkyne.

Methodology:

-

Reaction Setup:

-

In a reaction vessel, combine this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine or diisopropylamine).

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Conditions:

-

The reaction can often proceed at room temperature due to the high reactivity of the aryl iodide.[4]

-

Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture (e.g., with aqueous ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain the desired deuterated coupled product.

-

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles of the Sonogashira and Suzuki coupling reactions, key applications of this compound in organic synthesis.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Catalytic cycles of the Suzuki coupling reaction.

Conclusion

This compound is a highly valuable, specialized chemical for advanced research and development. Its primary utility lies in its application as an internal standard for precise quantitative analysis and as a versatile building block in the synthesis of complex deuterated molecules. The differential reactivity of its carbon-halogen bonds provides a strategic advantage in multi-step synthetic pathways. Proper understanding of its chemical properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromoiodobenzene-d4

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-Bromoiodobenzene-d4, a deuterated analog of 4-bromoiodobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the preparation of this isotopically labeled compound. The guide outlines a plausible synthetic route, detailed experimental protocols, purification techniques, and relevant quantitative data.

Introduction

This compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalysis, a tracer in metabolic studies, and a building block in the synthesis of complex deuterated molecules for pharmaceutical and materials science research. The presence of deuterium atoms (d4) on the aromatic ring provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it ideal for isotope dilution methods and for probing reaction mechanisms.

This guide details a robust synthetic strategy for this compound, commencing with the deuteration of 4-bromoaniline, followed by a Sandmeyer reaction to introduce the iodine atom.

Synthesis of this compound

The most viable synthetic pathway to this compound involves a two-step process:

-

Deuteration of 4-Bromoaniline: The commercially available 4-bromoaniline is first subjected to a hydrogen-deuterium (H/D) exchange reaction to produce 4-bromoaniline-d4.

-

Sandmeyer Reaction: The resulting 4-bromoaniline-d4 is then converted to this compound via a Sandmeyer reaction.

The overall synthetic workflow is depicted below:

Caption: Overall synthesis workflow for this compound.

Step 1: Deuteration of 4-Bromoaniline

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 eq).

-

To the flask, add a solution of deuterated sulfuric acid (D₂SO₄, 98% in D₂O, 0.2 eq) in deuterium oxide (D₂O, 10 vol).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the H/D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the product with an anhydrous solvent such as diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-bromoaniline-d4. This product is often used in the next step without further purification.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide.[1][2] In this case, the deuterated amino group of 4-bromoaniline-d4 is transformed into a diazonium salt, which is subsequently displaced by iodide.

Caption: Key stages of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol:

-

In a three-necked round-bottom flask cooled to 0-5 °C in an ice bath, dissolve 4-bromoaniline-d4 (1.0 eq) in a mixture of deuterated sulfuric acid (D₂SO₄, 2.5 eq) and D₂O.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (KI, 1.2 eq) in a minimal amount of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium thiosulfate (to remove any excess iodine) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, by-products, and residual reagents. It is critical to use anhydrous solvents during purification to prevent any back-exchange of deuterium atoms.

Purification Protocol:

-

Column Chromatography:

-

Prepare a silica gel column using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Crystallization:

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot, anhydrous solvent (e.g., ethanol or heptane).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold, anhydrous solvent, and dry under vacuum.

-

Quantitative Data

Table 1: Reported Data for the Synthesis of 1-Bromo-4-iodobenzene

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [3] |

| Reaction | Sandmeyer Reaction | [3] |

| Yield (after purification) | ~80% | [3] |

| Purity (HPLC) | >98% | [3] |

The specifications for commercially available this compound provide an indication of the achievable isotopic and chemical purity.

Table 2: Typical Specifications of Commercial this compound

| Parameter | Specification | Reference |

| Isotopic Enrichment | ≥97 atom % D | [4] |

| Chemical Purity | ≥98% | [4] |

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis and purification of this compound. The described two-step synthesis, involving the deuteration of 4-bromoaniline followed by a Sandmeyer reaction, is a robust method for obtaining this valuable isotopically labeled compound. The detailed experimental protocols and purification strategies provided herein should enable researchers to successfully prepare high-purity this compound for their specific applications. Careful adherence to anhydrous conditions during purification is paramount to preserving the isotopic integrity of the final product. The provided quantitative data for the non-deuterated analog and commercial deuterated product offer valuable benchmarks for the successful execution of this synthesis.

References

Technical Guide: Isotopic Purity and Enrichment of 4-Bromoiodobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of 4-Bromoiodobenzene-d4. It includes a summary of commercially available specifications, detailed experimental protocols for determining isotopic purity, and visualizations to illustrate key workflows. This document is intended to assist researchers in understanding and verifying the isotopic composition of this important deuterated compound.

Quantitative Data on this compound

This compound is a deuterated analog of 4-bromoiodobenzene, where four hydrogen atoms on the benzene ring have been replaced with deuterium. The isotopic purity and enrichment are critical parameters that define the quality and suitability of the compound for various applications, including as an internal standard in mass spectrometry-based quantitative analysis or as a tracer in metabolic studies.[1]

The following tables summarize the key specifications for this compound based on data from various commercial suppliers.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆D₄BrI | [1] |

| Molecular Weight | 286.93 g/mol | [2][3] |

| CAS Number | 1147565-46-5 | [2][3] |

| Unlabeled CAS Number | 589-87-7 | [2][3] |

Table 2: Isotopic Purity and Chemical Purity Data

| Parameter | Specification | Supplier/Source |

| Isotopic Enrichment | 97 atom % D | CDN Isotopes[2][3] |

| Chemical Purity | 98% | CDN Isotopes[2][3] |

Note: Isotopic enrichment refers to the percentage of molecules that contain the desired isotope (deuterium), while chemical purity refers to the percentage of the compound that is in the specified chemical form, irrespective of its isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of deuterated compounds like this compound is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative information about the distribution of isotopes within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic composition of a sample by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the analysis would involve identifying and quantifying the relative intensities of the molecular ion peaks corresponding to different isotopic compositions (isotopologues).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for volatile compounds and provides a clear molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak for the fully deuterated species (d4).

-

Identify and quantify the peaks for the partially deuterated (d1, d2, d3) and non-deuterated (d0) species.

-

The relative intensity of these peaks is used to calculate the isotopic distribution and the overall isotopic enrichment.

-

The isotopic enrichment (atom % D) can be calculated using the following formula:

Where:

-

n is the number of deuterium atoms in an isotopologue (0, 1, 2, 3, or 4).

-

I_n is the intensity of the molecular ion peak for the corresponding isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for assessing isotopic purity. While ¹H NMR can be used to detect and quantify residual protons, ²H (Deuterium) NMR directly observes the deuterium nuclei.

¹H NMR Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the aromatic region. An internal standard with a known concentration may be added for quantification.

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The integral of the residual proton signals on the aromatic ring is compared to the integral of the internal standard.

-

This comparison allows for the calculation of the amount of non-deuterated and partially deuterated species, and thus the isotopic purity.

-

²H NMR Methodology:

-

Sample Preparation: The sample is dissolved in a protonated solvent.

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis: The presence of a signal corresponding to the deuterium on the aromatic ring confirms the deuteration. The position of the signal can also provide information about the location of the deuterium atoms.

Visualizations

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and the logical relationship of the analytical techniques.

Caption: General workflow for determining the isotopic purity of this compound.

Caption: Relationship between analytical techniques and the determination of isotopic purity.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Bromoiodobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromoiodobenzene-d4. This deuterated aromatic compound is a valuable tool in synthetic chemistry and drug development, often used as an intermediate or a tracer in mechanistic studies. Understanding its NMR spectral characteristics is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide presents a combination of experimental data for the non-deuterated analogue, 4-bromoiodobenzene, and predicted data for the deuterated species, based on established principles of deuterium isotope effects on NMR chemical shifts.

Data Presentation

The following tables summarize the experimental 1H and 13C NMR data for 4-bromoiodobenzene and the predicted data for this compound. The predictions are based on the expected upfield shifts caused by the substitution of protons with deuterium.

Table 1: 1H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4-Bromoiodobenzene | CDCl3 | 7.46 | Doublet | 8.4 | H-2, H-6 |

| 7.15 | Doublet | 8.4 | H-3, H-5 | ||

| This compound (Predicted) | CDCl3 | No signal | - | - | D-2, D-3, D-5, D-6 |

Table 2: 13C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 4-Bromoiodobenzene | CDCl3 | 138.4 | C-3, C-5 |

| 133.5 | C-2, C-6 | ||

| 123.0 | C-1 | ||

| 93.5 | C-4 | ||

| This compound (Predicted) | CDCl3 | ~138.1 | C-3, C-5 |

| ~133.2 | C-2, C-6 | ||

| 123.0 | C-1 | ||

| 93.5 | C-4 |

Note: The predicted 13C chemical shifts for the deuterated carbons (C-2, C-3, C-5, C-6) are expected to be shifted upfield by approximately 0.2-0.3 ppm per deuterium atom due to the deuterium isotope effect. The signals for these carbons will also exhibit splitting due to C-D coupling.

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality 1H and 13C NMR spectra of deuterated aromatic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a high-purity deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for non-polar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can also be calibrated to the residual solvent peak.

1H NMR Spectroscopy

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the nuclei.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, is suitable for aromatic compounds.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

-

13C NMR Spectroscopy

-

Instrument Setup: The same sample and initial setup as for 1H NMR are used.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of 13C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is common.

-

Spectral Width (sw): A spectral width of around 200-250 ppm is used to cover the entire range of 13C chemical shifts.

-

-

Data Processing: The data processing steps are similar to those for 1H NMR, with referencing typically done using the solvent peak (e.g., CDCl3 at 77.16 ppm).

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

Caption: Relationship between the structure of this compound and its expected NMR signals.

Caption: General experimental workflow for NMR analysis.

Caption: Logical comparison of NMR spectra between protonated and deuterated 4-Bromoiodobenzene.

Mass spectrometry analysis of 4-Bromoiodobenzene-d4

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromoiodobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol, predicted mass spectral data, and a discussion of the fragmentation pathways. This document is intended to serve as a technical resource for professionals requiring a robust analytical framework for deuterated halogenated aromatic compounds.

Introduction

This compound is the deuterated analog of 4-bromoiodobenzene, a halogenated aromatic compound used in organic synthesis, materials science, and as a research chemical. The incorporation of four deuterium atoms onto the phenyl ring introduces a significant mass shift, making it a valuable internal standard for quantitative mass spectrometry assays of the non-deuterated parent compound. Accurate characterization is crucial to confirm isotopic enrichment and chemical purity. Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the preferred method for this analysis due to the compound's volatility and thermal stability.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted based on the known spectrum of its non-deuterated analog, 4-Bromoiodobenzene. The key difference is a +4 Da shift for the molecular ion and any fragments retaining the deuterated phenyl ring. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 isotopic pattern for bromine-containing fragments.

The table below summarizes the predicted quantitative data for the major ions observed in the electron ionization mass spectrum of this compound compared to its non-deuterated form.

| Ion Description | 4-Bromoiodobenzene (C₆H₄BrI) m/z | This compound (C₆D₄BrI) Predicted m/z | Predicted Relative Abundance | Notes |

| Molecular Ion [M]⁺ | 282/284 | 286/288 | High | The M/M+2 pattern is characteristic of one bromine atom. |

| Loss of Iodine [M-I]⁺ | 155/157 | 159/161 | High | Represents the loss of the iodine radical (·I). |

| Loss of Bromine [M-Br]⁺ | 203 | 207 | Moderate | Represents the loss of the bromine radical (·Br). |

| Phenyl Cation [C₆D₄]⁺ | 76 | 80 | Low | Resulting from the loss of both halogens. |

Experimental Protocols

This section details a standard operating procedure for the GC-MS analysis of this compound.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile organic solvent such as Dichloromethane, Hexane, or Ethyl Acetate.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.[1]

-

Vial Transfer: Transfer a minimum of 50 µL of the working solution into a 1.5 mL glass autosampler vial for analysis.[1] Ensure no particulate matter is present; centrifuge if necessary.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Instrument: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for analyzing halogenated aromatic compounds.

-

Injection:

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL

-

Mode: Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.[1]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 50 - 350 m/z.

-

Solvent Delay: 3 minutes.

-

Expected Chromatographic Behavior

Due to the "inverse isotope effect" commonly observed in gas chromatography, the deuterated this compound is expected to elute slightly earlier than its non-deuterated counterpart.[2] This phenomenon is attributed to the slightly lower polarizability and weaker intermolecular interactions of C-D bonds compared to C-H bonds.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample receipt to final data analysis.

References

Solubility and stability of 4-Bromoiodobenzene-d4 in common solvents

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoiodobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 4-bromoiodobenzene, a halogenated aromatic compound. In this isotopically labeled version, the four hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS), and as a tracer in metabolic studies. Understanding its solubility and stability in common laboratory solvents is critical for its effective use in experimental design, ensuring accurate concentration of stock solutions, and maintaining its integrity throughout analytical procedures.

This technical guide provides a comprehensive overview of the known stability and expected solubility of this compound. It also details standardized experimental protocols for researchers to determine these properties under their specific laboratory conditions.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated analog, 1-Bromo-4-iodobenzene.

| Property | Value (for non-deuterated analog) | Reference |

| Molecular Formula | C₆D₄BrI | N/A |

| Molecular Weight | 286.93 g/mol | [1] |

| Appearance | White to brown crystalline powder, crystals, or needles | [2] |

| Melting Point | 89-91 °C | [2] |

| Boiling Point | 120-122 °C at 14 mm Hg | [2] |

| Water Solubility | Insoluble (0.008 g/L reported for analog) | [2] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structure and the fundamental principle of "like dissolves like"[3]. As a nonpolar, aromatic compound, it is expected to be readily soluble in nonpolar organic solvents and polar aprotic solvents, while exhibiting low solubility in polar protic solvents, particularly water.

The following table summarizes the expected solubility in common laboratory solvents. Researchers should experimentally verify these qualitative predictions for their specific applications.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of both polar and nonpolar substances[4][5]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile solvent for organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether linkage and cyclic structure allow for effective solvation of nonpolar compounds. |

| Dichloromethane (DCM) | Nonpolar | Soluble | As a nonpolar solvent, DCM is effective at dissolving halogenated aromatic compounds. |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene facilitates favorable interactions with the benzene ring of the solute. |

| Hexane | Nonpolar | Sparingly Soluble | While nonpolar, the large halogen atoms on the solute may limit solubility in purely aliphatic solvents. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile is polar and may show moderate solvating power for this compound. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of methanol is not ideal for solvating a large, nonpolar molecule. |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to methanol, the polarity and hydrogen bonding of ethanol limit its effectiveness. |

| Water | Polar Protic | Insoluble | The compound is nonpolar and cannot overcome the strong hydrogen-bonding network of water[2]. |

Stability

This compound is a stable compound under recommended storage conditions. However, like many halogenated aromatic compounds, it can be sensitive to certain environmental factors.

| Condition | Stability Information | Source |

| Storage (Long-term) | Stable for 6 months at -80°C or 1 month at -20°C in solution. Should be protected from light. After three years, the compound should be re-analyzed for chemical purity before use. | [1][6] |

| Light Sensitivity | The non-deuterated analog is noted to be light-sensitive. It is crucial to store solutions in amber vials or otherwise protect them from light to prevent photolytic degradation. | [2] |

| Thermal Stress | Stable at its melting point. Forced degradation studies typically use elevated temperatures (e.g., 70-80°C) to induce thermolytic degradation. | [7] |

| pH (Hydrolysis) | Halogenated benzenes are generally resistant to hydrolysis under neutral conditions. Forced degradation under strong acidic or basic conditions (e.g., 0.1 M - 1 M HCl or NaOH) can induce hydrolysis. | [8] |

| Oxidation | Susceptible to oxidation. Standard protocols for assessing oxidative stability involve exposure to agents like hydrogen peroxide. | [9] |

The degradation of halogenated benzenes can proceed via dehalogenation, with the reactivity order being Br > Cl[10]. This suggests that the C-I and C-Br bonds are potential sites of degradation under stress conditions.

Experimental Protocols

For definitive quantitative data, the following standard experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility[11].

Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation[11].

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Periodic sampling can be done to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound[3].

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification[3].

-

Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule, as recommended by ICH guidelines[8][9].

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Application of Stress Conditions: Expose aliquots of the stock solution to various stress conditions in parallel. A control sample protected from stress should be analyzed alongside.

-

Acid Hydrolysis: Add 1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 8 hours to 14 days)[8].

-

Base Hydrolysis: Add 1 M NaOH and incubate under similar temperature and time conditions[8].

-

Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C)[12].

-

Photolytic Degradation: Expose the solution to a controlled light source with a specific output (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV), as per ICH Q1B guidelines[7].

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from any degradation products.

-

Data Interpretation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7][8]. Calculate the percentage of the remaining intact compound and identify and quantify any significant degradation products.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: A generalized workflow for determining equilibrium solubility.

Caption: A generalized workflow for conducting a forced degradation study.

Caption: Logical diagram of factors influencing compound stability.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Forced Degradation Studies - STEMart [ste-mart.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. resolvemass.ca [resolvemass.ca]

A Technical Guide to 4-Bromoiodobenzene-d4 for Researchers and Drug Development Professionals

Introduction

4-Bromoiodobenzene-d4 is a deuterated analog of 4-bromoiodobenzene, a versatile synthetic intermediate. The incorporation of four deuterium atoms onto the phenyl ring provides a significant mass shift, making it an invaluable tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic (DMPK) studies. This technical guide provides an in-depth overview of the commercial availability, key properties, and primary applications of this compound, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis.

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in isotopically labeled compounds. The table below summarizes the key specifications from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Enrichment | Chemical Purity | Available Quantities |

| C/D/N Isotopes | D-8352 | 1147565-46-5 | 286.93 g/mol | ≥97 atom % D | ≥98% | 0.5 g, 1 g[1][2] |

| MedChemExpress | HY-W086988-d4 | 1147565-46-5 | 286.93 g/mol | Not specified | Not specified | Inquire |

| Sigma-Aldrich | Not explicitly listed, but may be available through custom synthesis | 1147565-46-5 | 286.93 g/mol | Not applicable | Not applicable | Not applicable |

| Toronto Research Chemicals | Not explicitly listed, but may be available through custom synthesis | 1147565-46-5 | 286.93 g/mol | Not applicable | Not applicable | Not applicable |

| Santa Cruz Biotechnology | Not explicitly listed, but may be available through custom synthesis | 1147565-46-5 | 286.93 g/mol | Not applicable | Not applicable | Not applicable |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Handling

Molecular Formula: C₆D₄BrI

Appearance: White to off-white solid.[3]

Storage: Store at 4°C and protect from light.[3] For long-term storage of solutions, -80°C is recommended.[3]

Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3]

Stability: Stable under recommended storage conditions.

Core Application: Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification in complex matrices, such as those encountered in biological and environmental samples.

The Rationale for Using a Deuterated Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Deuterated standards fulfill this requirement exceptionally well:

-

Similar Chemical Behavior: The substitution of hydrogen with deuterium results in a molecule with nearly identical polarity, solubility, and chromatographic retention time to the unlabeled analyte. This ensures that the IS and the analyte behave similarly during sample preparation steps like extraction, derivatization, and chromatography, thus compensating for any analyte loss or variability.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the unlabeled analyte allows for their simultaneous detection and differentiation by the mass spectrometer.

The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis.

Caption: Logic flow for quantitative analysis using an internal standard.

Experimental Protocol: General Workflow for Quantitative Analysis using this compound as an Internal Standard

1. Preparation of Standard Solutions:

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte X stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant concentration of the IS working solution (e.g., 10 µg/mL).

2. Sample Preparation:

-

To a known volume or weight of the sample matrix (e.g., 1 mL of plasma or 1 g of soil), add a precise volume of the IS working solution to achieve the same final concentration as in the calibration standards.

-

Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Analyte X: Select 2-3 characteristic ions.

-

This compound (IS): Select 2-3 characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments, which will be shifted by +4 Da compared to the unlabeled compound).

-

-

4. Data Analysis:

-

Integrate the peak areas of the selected ions for both Analyte X and the IS.

-

Calculate the peak area ratio of Analyte X to the IS for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X for the calibration standards.

-

Determine the concentration of Analyte X in the samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the experimental workflow.

Caption: General experimental workflow for quantitative analysis.

Conclusion

This compound is a highly valuable tool for researchers and professionals in drug development and other scientific fields requiring precise and accurate quantification of structurally similar analytes. Its commercial availability and well-understood application as an internal standard in mass spectrometry make it a reliable choice for demanding analytical methods. While specific experimental protocols will always need to be optimized for the analyte and matrix of interest, the general principles and workflow outlined in this guide provide a solid foundation for the successful implementation of this compound in quantitative studies.

References

Safety data sheet and handling precautions for 4-Bromoiodobenzene-d4

This technical guide provides comprehensive safety data and handling precautions for 4-Bromoiodobenzene-d4, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) for the non-deuterated analogue, 4-Bromoiodobenzene, and product specifications for the deuterated compound.

Chemical Identification and Physical Properties

This compound is a deuterated version of 4-Bromoiodobenzene. Isotopic labeling is a valuable tool in metabolic and pharmacokinetic studies.

| Property | Value | Source |

| Chemical Name | This compound | CDN Isotopes[1][2] |

| Synonyms | 4-Iodobromobenzene-d4 | CDN Isotopes[1][2] |

| CAS Number | 1147565-46-5 | CDN Isotopes[1][2] |

| Molecular Formula | C₆D₄BrI | CDN Isotopes[1][2] |

| Molecular Weight | 286.93 g/mol | CDN Isotopes[1][2] |

| Isotopic Enrichment | ≥97 atom % D | CDN Isotopes[1][2] |

| Chemical Purity | ≥98% | CDN Isotopes[1][2] |

| Appearance | Solid | CymitQuimica[3] |

| Melting Point | 55 - 58 °C (for non-deuterated) | Sigma-Aldrich |

| Stability | Stable under recommended storage conditions. Light sensitive.[1][4] After three years, re-analysis of chemical purity is recommended.[1] | CDN Isotopes[1], Thermo Fisher Scientific[4] |

Hazard Identification

The hazard classification is based on the non-deuterated form, 1-Bromo-4-iodobenzene.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)[4]

-

Eye Irritation (Category 2A)[4]

-

Skin Sensitisation (Category 1)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[4]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

Handling and Storage

Precautions for Safe Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[5][7]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.[7]

Conditions for Safe Storage:

Experimental Protocols & Personal Protective Equipment

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

-

Work/Hygienic Practices: Ensure eyewash stations and safety showers are close to the workstation.[7] Immediately change contaminated clothing and apply preventive skin protection.

Accidental Release Measures:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation or an allergic reaction occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |

| Ingestion | Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor/physician.[8] |

Firefighting and Disposal

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen iodide.[7][8]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Toxicological Information

-

The toxicological properties have not been fully investigated for the deuterated form.[4][8]

-

Acute Toxicity: Harmful if swallowed.

-

Symptoms of Exposure: Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[7]

Visualized Workflows

Caption: Emergency procedure for skin contact with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromoiodobenzene-d4 in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromoiodobenzene-d4 in Suzuki-Miyaura cross-coupling reactions. This deuterated building block is of significant interest for the synthesis of isotopically labeled internal standards crucial for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. The protocols detailed below are based on established methodologies for Suzuki-Miyaura reactions of analogous aryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it a widely adopted method in pharmaceutical and materials science research.

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[2] They are particularly vital as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[4] The synthesis of deuterated analogues of drug candidates and their metabolites is therefore a critical step in preclinical and clinical development.

This compound serves as a versatile precursor for the synthesis of a wide range of deuterated biaryl compounds. The differential reactivity of the carbon-iodine and carbon-bromine bonds can, in principle, allow for selective, sequential cross-coupling reactions, further enhancing its synthetic utility.

Application 1: Synthesis of Deuterated Biaryl Compounds

This compound can be efficiently coupled with a variety of arylboronic acids to produce the corresponding deuterated biaryl compounds. These products are ideal for use as internal standards in quantitative bioanalytical assays.

Representative Reaction Scheme

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 4-bromo-4'-phenyl-1,1'-biphenyl-d4.

Materials and Reagents:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed water

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 - 3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the inert gas through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired deuterated biaryl compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: As specific literature data for this compound is limited, these yields are based on analogous reactions with non-deuterated aryl halides and may require optimization.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-92 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 85 | 16 | 88-96 |

| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 10 | 78-88 |

Application 2: Use of Synthesized Deuterated Biaryls as Internal Standards in Bioanalysis

The deuterated biaryl compounds synthesized from this compound are ideal for use as internal standards in LC-MS/MS-based bioanalytical methods for the quantification of their non-deuterated analogues (analytes) in biological matrices such as plasma, serum, or urine.

Key Advantages of Using Deuterated Internal Standards:

-

Co-elution: The deuterated internal standard has nearly identical chromatographic behavior to the analyte, ensuring co-elution and simultaneous analysis.[3]

-

Similar Ionization Efficiency: The analyte and its deuterated counterpart exhibit very similar ionization efficiencies in the mass spectrometer source.

-

Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to co-eluting matrix components will be mirrored by the internal standard, allowing for accurate correction.

-

Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative method.[4]

Protocol for Utilizing a Deuterated Biaryl as an Internal Standard in an LC-MS/MS Assay

This protocol provides a general workflow for the use of a synthesized deuterated biaryl as an internal standard for the quantification of its non-deuterated analogue in a biological matrix.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a working solution of the internal standard by diluting the stock solution to a concentration that provides an appropriate response in the LC-MS/MS system.

2. Sample Preparation (Protein Precipitation Example):

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, fixed volume of the internal standard working solution (e.g., 10 µL).

-

Vortex the sample to ensure thorough mixing.

-

Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile), and vortex vigorously.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

-

Inject the prepared samples and a series of calibration standards (containing known concentrations of the analyte and a fixed concentration of the internal standard) into the LC-MS/MS system.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Deuterated Biaryl Synthesis and Use

Caption: Workflow for synthesis and application of a deuterated internal standard.

References

Application Notes and Protocols for 4-Bromoiodobenzene-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In complex matrices, such as environmental samples or biological fluids, accurate quantification can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of an internal standard (IS) is a widely accepted practice to correct for these variations and ensure the accuracy and precision of the analytical results.

4-Bromoiodobenzene-d4 is a deuterated aromatic compound that serves as an excellent internal standard for the analysis of various persistent organic pollutants (POPs), particularly brominated and iodinated compounds like polybrominated diphenyl ethers (PBDEs) and other halogenated flame retardants. Its deuteration provides a distinct mass spectrometric signature, allowing it to be easily distinguished from the target analytes. Furthermore, its chemical properties are similar to many halogenated POPs, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic analysis.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the GC-MS analysis of POPs in environmental matrices.

Properties of this compound

A suitable internal standard should have similar physicochemical properties to the analytes of interest but be chromatographically resolved from them and have a different mass spectrum.

| Property | Value |

| Chemical Formula | C₆D₄BrI |

| Molecular Weight | 286.93 g/mol |

| Boiling Point | 257.3 °C at 760 mmHg |

| LogP | 4.1 |

| Vapor Pressure | 0.02 mmHg at 25 °C |

Experimental Protocols

This section outlines a representative protocol for the analysis of polybrominated diphenyl ethers (PBDEs) in sediment samples using this compound as an internal standard.

Sample Preparation and Extraction

A robust sample preparation procedure is crucial for the reliable quantification of trace-level contaminants.

-

Sample Homogenization : Sediment samples are freeze-dried and sieved to ensure homogeneity.

-

Internal Standard Spiking : A known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in nonane) is added to each sample (typically 5-10 g) before extraction. This allows for the correction of analyte losses during the entire sample preparation process.

-

Pressurized Liquid Extraction (PLE) : The spiked sample is mixed with a drying agent (e.g., diatomaceous earth) and extracted using a pressurized liquid extractor.

-

Solvent : Dichloromethane (DCM) or a mixture of hexane and DCM (1:1, v/v).

-

Temperature : 100 °C.

-

Pressure : 1500 psi.

-

Static Cycles : 2 cycles of 5 minutes each.

-

-

Extract Cleanup : The raw extract is concentrated and subjected to cleanup to remove interfering matrix components.

-

Solid-Phase Extraction (SPE) : A multi-layer silica gel column containing acid- and base-modified silica is commonly used. The extract is loaded onto the column, and interfering compounds are retained while the target analytes and the internal standard are eluted with a suitable solvent mixture (e.g., hexane:DCM).

-

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of PBDEs with this compound as an internal standard.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless, operated in splitless mode |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold for 10 min |

| Transfer Line Temperature | 300 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, the mass spectrometer is operated in SIM mode. The following ions are monitored for the target analytes and the internal standard.

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound (IS) | 288 | 161, 207 |

| BDE-28 (Tri-BDE) | 406 | 404, 246 |

| BDE-47 (Tetra-BDE) | 486 | 484, 326 |

| BDE-99 (Penta-BDE) | 564 | 566, 406 |

| BDE-153 (Hexa-BDE) | 644 | 642, 484 |

| BDE-183 (Hepta-BDE) | 722 | 724, 564 |

| BDE-209 (Deca-BDE) | 958 | 798, 486 |

Data Presentation and Quantification

The concentration of each analyte is calculated using the relative response factor (RRF) determined from the analysis of calibration standards.

Equation for Quantification:

ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RRF)

Calibration Curve Data

A multi-point calibration curve should be generated to demonstrate the linearity of the method.

| Concentration (ng/mL) | BDE-47 Response (Area) | IS Response (Area) | Response Ratio (AreaAnalyte/AreaIS) |

| 1 | 5,230 | 105,600 | 0.050 |

| 5 | 26,150 | 104,800 | 0.250 |

| 10 | 51,800 | 103,600 | 0.500 |

| 50 | 258,500 | 103,400 | 2.500 |

| 100 | 515,000 | 103,000 | 5.000 |

Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters are summarized below.

| Parameter | BDE-47 | BDE-99 | BDE-153 |

| Linearity (r²) | 0.9995 | 0.9992 | 0.9989 |

| Limit of Detection (LOD) | 0.1 ng/g | 0.15 ng/g | 0.2 ng/g |

| Limit of Quantification (LOQ) | 0.3 ng/g | 0.5 ng/g | 0.7 ng/g |

| Accuracy (Recovery %) | 95 ± 5% | 92 ± 7% | 88 ± 8% |

| Precision (RSD %) | < 10% | < 12% | < 15% |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of POPs using an internal standard.

Internal Standard Correction Logic

Caption: Logic of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of polybrominated diphenyl ethers and other halogenated persistent organic pollutants in complex environmental matrices by GC-MS. Its chemical similarity to the target analytes ensures that it effectively corrects for variations throughout the analytical process, leading to accurate and precise results. The detailed protocol and validation data presented here demonstrate the suitability of this approach for routine environmental monitoring and research applications.

Quantitative Purity Determination Using 4-Bromoiodobenzene-d4 as an Internal Standard in 1H NMR Spectroscopy

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity and concentration of chemical substances.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy, often traceable to the International System of Units (SI).[3]

This application note details the use of 4-Bromoiodobenzene-d4 as an internal standard for the quantitative analysis of organic molecules by 1H qNMR. Its deuterated nature is advantageous as it minimizes signal overlap in the proton NMR spectrum, a common challenge when using protonated standards.[1] The presence of residual, non-deuterated protons in this compound provides a simple signal for quantification.

Key Characteristics of this compound as a qNMR Standard

This compound is a suitable internal standard for qNMR due to several key properties:

-

High Purity: Commercially available with high chemical purity (typically ≥98%).[4][5]

-

Isotopic Enrichment: High isotopic enrichment (typically ≥97 atom % D) ensures minimal interference from the standard in the 1H NMR spectrum.[4][5]

-

Chemical Stability: As a halogenated aromatic compound, it is generally stable and unreactive towards a wide range of analytes and solvents.[4][5]

-

Simple 1H NMR Spectrum: The residual proton signals are typically simple and well-resolved from analyte signals. The non-deuterated analogue, 1-Bromo-4-iodobenzene, shows two doublets in the aromatic region (around 7.22 and 7.53 ppm in CDCl₃), which can be used to anticipate the position of residual signals.[6]

-

Solubility: Its non-polar nature suggests good solubility in common deuterated organic solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

Principle of Quantification

The purity of an analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. The following equation is used for the calculation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

-

Ianalyte and Istd are the integrated areas of the signals for the analyte and the standard, respectively.

-

Nanalyte and Nstd are the number of protons giving rise to the respective signals.

-

Manalyte and Mstd are the molar masses of the analyte and the standard.

-

manalyte and mstd are the masses of the analyte and the standard.

-

Puritystd is the certified purity of the internal standard.

Application: Purity Determination of an Active Pharmaceutical Ingredient (API)

This section provides a hypothetical example of using this compound to determine the purity of an API, "Compound X".

Quantitative Data Summary

| Parameter | This compound (Internal Standard) | Compound X (Analyte) |

| Mass (mg) | 10.05 | 25.10 |

| Molar Mass ( g/mol ) | 286.93 | 350.45 |

| Purity (%) | 98.0 | To be determined |

| 1H NMR Signal (ppm) | 7.60 (residual proton) | 3.85 (singlet) |

| Number of Protons (N) | 1 (hypothetical residual proton) | 3 (methoxy group) |

| Integral Value (I) | 1.00 | 2.54 |

Note: The data presented in this table is for illustrative purposes only.

Based on the data in the table, the purity of Compound X can be calculated using the formula above.

Experimental Protocols

A detailed protocol for performing a qNMR experiment using this compound as an internal standard is provided below.

Protocol 1: Sample Preparation

-

Accurate Weighing:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg. Record the exact weight.

-

Accurately weigh approximately 25 mg of the analyte (Compound X) into the same vial. Record the exact weight. The goal is to achieve a molar ratio of approximately 1:1 between the standard and the analyte to ensure comparable signal intensities.[7]

-

-

Dissolution:

-

Add a precise volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) to the vial.[1]

-

Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Visual inspection is crucial to confirm that no solid particles remain.

-

-

Transfer to NMR Tube:

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure a sufficient sample height in the tube (typically around 4-5 cm) for optimal shimming.

-

Protocol 2: NMR Data Acquisition

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Allow the sample to thermally equilibrate for at least 5 minutes.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for a solvent residual signal or a strong singlet from the analyte.

-

-

Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

-